molecular formula C6H7BN2O4 B14006861 2-Amino-5-borononicotinic acid

2-Amino-5-borononicotinic acid

Cat. No.: B14006861
M. Wt: 181.94 g/mol
InChI Key: OZWPTBFTDICAOV-UHFFFAOYSA-N
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Description

2-Amino-5-borononicotinic acid is an organic compound characterized by the presence of both an amino group and a boronic acid group attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-borononicotinic acid typically involves the introduction of the boronic acid group onto a pre-formed nicotinic acid derivative. One common method is the palladium-catalyzed borylation of 2-amino-5-bromonicotinic acid using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-borononicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-borononicotinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-borononicotinic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino group can participate in hydrogen bonding and other interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-borononicotinic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions and selective functionalization .

Properties

Molecular Formula

C6H7BN2O4

Molecular Weight

181.94 g/mol

IUPAC Name

2-amino-5-boronopyridine-3-carboxylic acid

InChI

InChI=1S/C6H7BN2O4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H2,8,9)(H,10,11)

InChI Key

OZWPTBFTDICAOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)C(=O)O)(O)O

Origin of Product

United States

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